2-Amino-5-bromo-3,6-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-3,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10BrNO3 It is characterized by the presence of amino, bromo, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde typically involves the bromination of 3,6-dimethoxybenzaldehyde followed by the introduction of an amino group. One common method starts with 3,6-dimethoxybenzaldehyde, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or copper bromide. The resulting 5-bromo-3,6-dimethoxybenzaldehyde is then subjected to amination using reagents such as ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions with boronic acids.
Major Products:
Oxidation: 2-Amino-5-bromo-3,6-dimethoxybenzoic acid.
Reduction: 2-Amino-5-bromo-3,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-bromo-3,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and bromo groups can facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism .
Comparison with Similar Compounds
2-Amino-5-bromobenzaldehyde: Lacks the methoxy groups, leading to different reactivity and applications.
5-Bromo-2,3-dimethoxybenzaldehyde: Lacks the amino group, affecting its biological activity and chemical properties.
2-Amino-3,5-dibromobenzaldehyde:
Uniqueness: 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
2-amino-5-bromo-3,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-3-6(10)9(14-2)5(4-12)8(7)11/h3-4H,11H2,1-2H3 |
InChI Key |
FJCFXYMJBMKHBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1N)C=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.